

Cedrelopsin: A Technical Guide on its Discovery, Chemistry, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedrelopsin, a prenylated coumarin, has been identified as a constituent of the Madagascan plant Cedrelopsis grevei. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of Cedrelopsin. While research has primarily focused on the extracts and essential oils of Cedrelopsis grevei, this document consolidates the available information specifically pertaining to Cedrelopsin, including its synthesis and known biological context. A significant gap in the scientific literature exists regarding the specific biological activities, mechanism of action, and quantitative data for the isolated compound. This guide highlights these areas for future research and provides the foundational knowledge currently available to the scientific community.

Discovery and History

Cedrelopsin was first isolated from the bark of Cedrelopsis grevei, a plant endemic to Madagascar.[1] The initial discovery was part of broader phytochemical investigations into the constituents of this plant, which is used in traditional medicine.[2] While the exact date of its first isolation is not readily available in the reviewed literature, studies published in the early 2000s confirm its presence as a known coumarin within Cedrelopsis grevei.[3][1] Research has often focused on the vasorelaxant properties of the plant's extracts, with one study identifying a related compound, methyl-O-**cedrelopsin**, as a contributor to this activity, suggesting a potential area of investigation for **Cedrelopsin** itself.[4]



Chemical Properties and Synthesis

Cedrelopsin is chemically classified as a prenylated coumarin.[5] Its structure has been elucidated and is presented below (Figure 1). The CAS number for **Cedrelopsin** is 19397-28-5. [6]

Figure 1: Chemical Structure of Cedrelopsin

A one-pot synthesis of **Cedrelopsin** has been developed, providing a method for obtaining the compound for further study without reliance on natural extraction.[5]

Experimental Protocol: Synthesis of Cedrelopsin

A regioselective synthesis of **Cedrelopsin** has been described involving a domino Wittig reaction, prenylation, and deprenylation.[5] The starting material, 2,4-di-(3,3-dimethylallyl)-5-methoxybenzaldehyde, is heated with a phosphorane in diphenyl ether. The reaction proceeds through deprenylation of one of the prenyloxy groups followed by intramolecular C-prenylation of the other, leading to the formation of **Cedrelopsin**.[5] The spectral data of the synthesized product were reported to be in close agreement with the natural product.[5]

Biological Activity and Mechanism of Action

While the essential oil and various extracts of Cedrelopsis grevei have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects, there is a significant lack of data on the specific activities of isolated **Cedrelopsin**.[7][8]

One study on the vasorelaxing properties of a hydroalcoholic extract of Cedrelopsis grevei bark led to the isolation of five coumarins, including methyl-O-cedrelopsin, which were identified as being partly responsible for the observed activity.[4] This suggests that Cedrelopsin may also possess vasorelaxant properties, though direct evidence and quantitative data are currently unavailable.

Table 1: Biological Activity of Cedrelopsis grevei Extracts and Essential Oil (Data for isolated **Cedrelopsin** is not available)



Bioactivity	Test System	Extract/Essential Oil	Result (IC50)
Cytotoxicity	Human breast cancer cells (MCF-7)	Essential Oil	21.5 mg/L
Antimalarial	Plasmodium falciparum	Essential Oil	17.5 mg/L
Anti-inflammatory	-	Essential Oil	21.33 mg/L

It is crucial to note that these values represent the activity of a complex mixture and not of purified **Cedrelopsin**.

Currently, there is no information available in the scientific literature regarding the specific mechanism of action or any signaling pathways directly modulated by isolated **Cedrelopsin**.

Experimental Protocols for Biological Evaluation

Detailed experimental protocols for the biological evaluation of isolated **Cedrelopsin** are not available in the current body of scientific literature. The following are generalized methodologies that could be adapted for future studies on **Cedrelopsin**, based on the investigation of Cedrelopsis grevei extracts and other coumarins.

Proposed Cytotoxicity Assay (MTT Assay)

- Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of purified **Cedrelopsin** for a specified duration (e.g., 24, 48, 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).



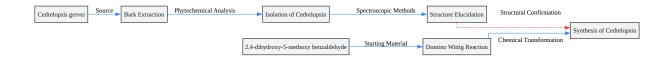
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of **Cedrelopsin** that inhibits 50% of cell growth) is determined.

Proposed Vasorelaxant Activity Assay

- Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
- Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent (e.g., norepinephrine or potassium chloride).
- Treatment: Cumulative concentrations of Cedrelopsin are added to the organ bath, and changes in isometric tension are recorded.
- Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction, and the EC50 value (the concentration of Cedrelopsin that produces 50% of the maximal relaxation) is calculated.

Logical Relationships and Experimental Workflows

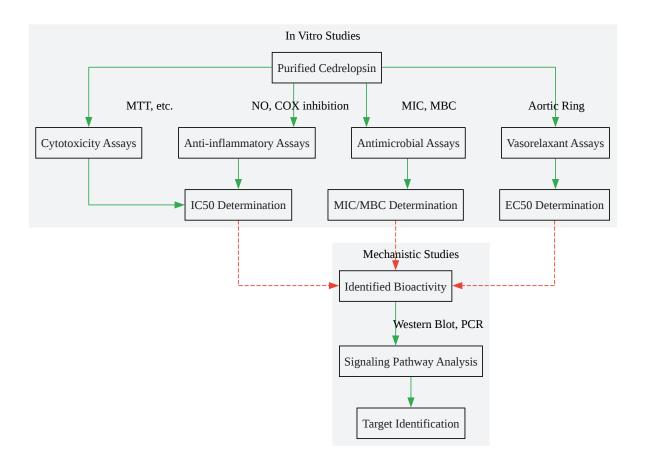
The following diagrams illustrate the logical flow of research and potential experimental workflows for the study of **Cedrelopsin**.



Click to download full resolution via product page



Caption: Discovery and Synthesis of Cedrelopsin.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Coumarins from Cedrelopsis grevei (Ptaeroxylaceae) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. plante-essentielle.com [plante-essentielle.com]
- 3. New coumarins from Cedrelopsis grevei PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasorelaxing properties and bio-guided fractionation of Cedrelopsis grevei PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cedrelopsin | 19397-28-5 [amp.chemicalbook.com]
- 7. Chemical composition and anticancer, antiinflammatory, antioxidant and antimalarial activities of leaves essential oil of Cedrelopsis grevei PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cedrelopsin: A Technical Guide on its Discovery, Chemistry, and Biological Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026933#discovery-and-history-of-cedrelopsin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com